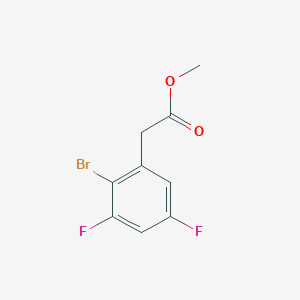

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-bromo-3,5-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-8(13)3-5-2-6(11)4-7(12)9(5)10/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUKDMNLAZKSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=CC(=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Strategic Fluorinated Scaffold for Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 1807134-89-9) represents a high-value intermediate in organic synthesis, characterized by a unique substitution pattern that combines an electrophilic aryl bromide handle with a metabolically robust 3,5-difluorophenyl core.[1] This guide details its physicochemical properties, synthetic utility, and handling protocols, designed for researchers optimizing lead compounds in drug discovery.[1]

The compound’s strategic value lies in its orthogonal reactivity : the bromine atom at the ortho position allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester provides a gateway to acids, alcohols, and amides.[1] The 3,5-difluoro substitution pattern is widely utilized to block metabolic hotspots and modulate lipophilicity (

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data consolidates the core identity parameters for this compound.

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1807134-89-9 |

| Molecular Formula | |

| Molecular Weight | 265.05 g/mol |

| SMILES | COC(=O)CC1=C(Br)C(F)=CC(F)=C1 |

| Physical State | Solid (low melting) or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water |

| Predicted logP | ~2.6 (Lipophilic) |

Synthetic Routes & Manufacturing[1][5]

The synthesis of this scaffold requires precise regiocontrol to install the bromine atom at the 2-position, flanked by the acetate group and a fluorine atom.[1] Two primary routes are industrially relevant.[1][2]

Route A: Arndt-Eistert Homologation (High Regiocontrol)

This route is preferred for maintaining strict regiochemistry.[1] It begins with 2-bromo-3,5-difluorobenzoic acid , ensuring the bromine is already fixed in the correct position relative to the carbon chain.[1]

-

Activation: The benzoic acid is converted to the acid chloride using oxalyl chloride.[1]

-

Diazotization: Reaction with diazomethane (or TMS-diazomethane) yields the

-diazoketone.[1] -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of methanol yields the target methyl ester.[1]

Route B: Electrophilic Bromination (Cost-Effective)

Direct bromination of methyl 2-(3,5-difluorophenyl)acetate .[1]

-

Challenge: The directing effects of the 3,5-difluorophenyl ring and the acetate side chain compete.[1] The 3,5-difluoro pattern directs ortho to the fluorines (positions 2, 4, 6).[1] The acetate group is ortho/para directing but sterically bulky.[1]

-

Outcome: This often yields a mixture of the 2-bromo and 4-bromo isomers, requiring rigorous chromatographic separation.[1] For high-purity applications, Route A is superior.[1]

Reactivity Profile & Synthetic Utility[1][5]

The compound acts as a divergent node in synthesis.[1] The diagram below illustrates the primary reaction pathways available to researchers.

Figure 1: Divergent synthetic pathways for this compound.[1]

Key Mechanistic Insight: The "Ortho-Effect" in Coupling

The bromine at position 2 is sterically crowded by the adjacent acetate arm (C1) and the fluorine atom (C3).[1]

-

Implication: Standard Suzuki conditions (e.g.,

) may fail or proceed slowly.[1] -

Solution: Utilize electron-rich, bulky phosphine ligands like SPhos or XPhos .[1] These ligands facilitate the oxidative addition step, which is otherwise hindered by the ortho-substituents, and promote the reductive elimination of the crowded biaryl product.[1]

Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Selective Hydrolysis to the Acid

This procedure converts the ester to the free acid without affecting the aryl bromide or fluorine atoms.[1]

Reagents:

-

This compound (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (2.5 eq)[1] -

Solvent: THF/Water (3:1 v/v)[1]

Procedure:

-

Dissolve the starting ester in THF (0.2 M concentration) and cool to 0 °C.

-

Add the solution of

in water dropwise.[1] -

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes).[1][3]

-

Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. The product usually precipitates as a white solid and requires no column chromatography.[1]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

This protocol addresses the steric hindrance at the C2-position.[1]

Reagents:

-

Boronic Acid Partner (1.2 eq)[1]

-

Catalyst:

(2 mol%) / SPhos (4 mol%)[1] -

Base:

(3.0 eq)[1] -

Solvent: Toluene/Water (10:1), degassed.[1]

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd/Ligand system.[1]

-

Evacuate and backfill with Argon (3 cycles).[1]

-

Add degassed solvents.[1]

-

Heat to 100 °C for 12-18 hours. The elevated temperature is crucial to overcome the activation energy barrier imposed by the ortho-fluorine and acetate group.[1]

-

Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Handling, Safety & Stability

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture.[1]

-

Stability: The C-F bonds are chemically inert under standard conditions.[1] The C-Br bond is light-sensitive; store in amber vials to prevent radical debromination.[1]

References

-

Sigma-Aldrich / Merck KGaA .[1] Product Search: this compound. Retrieved from [1]

-

PubChem . Compound Summary: this compound.[4][5] National Library of Medicine.[1] Retrieved from [1]

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1] (Contextual reference for SPhos usage in hindered couplings).

-

CAS Common Chemistry . CAS Registry Number 1807134-89-9.[1][4] American Chemical Society.[1] Retrieved from [1]

Sources

- 1. 937732-38-2|Methyl 2-(3-bromo-5-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 5-bromo-2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 5. Methyl-2-bromo-2-(2-chlorophenyl) acetate | Sigma-Aldrich [sigmaaldrich.cn]

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: Safety, Handling, and Operational Protocols

Topic: Safety and Handling of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Substance Identification

This compound (CAS 1807134-89-9 ) is a specialized halogenated building block used primarily in the synthesis of complex pharmaceutical candidates.[1] As an aryl bromide functionalized with fluorine atoms and an ester group, it serves as a critical intermediate for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.[1]

While often overshadowed by its more volatile alpha-halo ester cousins, this compound presents a unique safety profile.[1] It combines the irritant properties of halogenated aromatics with the potential for hydrolysis-driven acidity.[1] This guide defines the rigorous engineering controls and handling protocols required to maintain scientific integrity and personnel safety.

Physicochemical Profile

| Property | Specification | Operational Implication |

| CAS Number | 1807134-89-9 | Unique identifier for inventory and regulatory tracking.[1] |

| Molecular Formula | C₉H₇BrF₂O₂ | Halogenated organic ester.[1][2] |

| Molecular Weight | 265.05 g/mol | Heavy organic; vapors likely denser than air.[1] |

| Physical State | Liquid (Oil) / Low-melting Solid | Likely a viscous oil at RT; handle as a liquid for transfer.[1] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Incompatible with aqueous waste streams; use organic waste. |

| Stability | Moisture Sensitive | Ester hydrolysis releases HF/HBr traces over time.[1] |

Hazard Identification & Toxicology[1]

CRITICAL DISTINCTION: Do not confuse this compound with Methyl bromoacetate (CAS 96-32-2).[1]

-

Methyl bromoacetate: An alpha-bromo ester and a potent lachrymator/alkylating agent (Life-threatening).[1]

-

This compound: An aryl bromide.[1] While less acutely toxic, it is a significant irritant and potential sensitizer.[1]

GHS Classification (Extrapolated from Structural Analogs)

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

Functional Group Hazards[1]

-

Aryl Halides (Br, F): High lipophilicity facilitates dermal absorption. Fluorine substitution at the 3,5-positions increases metabolic stability but may enhance local tissue irritation.[1]

-

Ester Moiety: Susceptible to hydrolysis.[1] In the presence of moisture, may slowly release hydrofluoric acid (HF) traces if the ring fluorines are activated, though this is rare under ambient conditions.

Engineering Controls & Personal Protective Equipment (PPE)[1][3]

Effective safety relies on a "Defense in Depth" strategy.[1] The following diagram illustrates the hierarchy of controls required for handling this intermediate.

Hierarchy of Controls Visualization

Caption: Operational hierarchy for handling halogenated aryl esters. Engineering controls prevent release; PPE mitigates contact.[1]

Operational Protocols

Storage and Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen .[1] The ester bond is susceptible to hydrolysis, and the aryl ring electron-deficiency makes it prone to oxidation over prolonged periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.[1]

Weighing and Transfer (Liquid/Oil Handling)

Since the compound is likely a viscous oil or low-melting solid:

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).

-

Weighing: Do not weigh on an open bench.

-

Preferred: Tare a receiving flask, transfer via glass pipette inside the fume hood, then re-weigh the flask.

-

Alternative: Use a pre-weighed syringe for liquid transfer by density (if known) or mass difference.[1]

-

-

Syringe Safety: Avoid plastic syringes if possible; use glass gastight syringes to prevent leaching of plasticizers by the halogenated aromatic.[1]

Reaction Setup (Synthesis Context)

This compound is often used in Palladium-catalyzed cross-couplings.[1]

-

Degassing: Oxygen inhibits many Pd-catalysts.[1] Sparge reaction solvents with inert gas before adding this reagent.[1]

-

Base Sensitivity: In the presence of strong bases (e.g., NaOtBu, KHMDS), the alpha-protons (next to the ester) are acidic. Add base slowly at low temperature (0°C) to prevent uncontrolled exotherms or side-reactions (Claisen condensation).[1]

Emergency Response & Waste Disposal

Spill Response Logic

The response depends on the physical state of the material at the time of the spill.

Caption: Decision logic for containing and cleaning spills of this compound.

Exposure First Aid[1]

-

Eye Contact: Immediately flush with water for 15 minutes.[1] Do not use neutralizing agents.[1] Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[1] Note: Lipophilic aryl bromides can penetrate skin; monitor for delayed irritation.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal[1]

-

Classification: Halogenated Organic Waste .[1]

-

Segregation: Do NOT mix with strong acids or oxidizers.[1]

-

Labeling: Clearly mark as "Contains Fluorinated/Brominated Aromatics."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for this compound (CAS 1807134-89-9).[1] Retrieved from .[1]

-

Sigma-Aldrich (2024). Safety Data Sheet: Methyl 2-bromo-2-(4-fluorophenyl)acetate (Analogous Hazard Data).[1] Retrieved from .[1]

-

European Chemicals Agency (ECHA). GHS Classification Guidance for Aryl Halides.[1] Retrieved from .[1]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Halogenated Organic Chemicals.[1] Retrieved from .[1]

Sources

Navigating the Synthesis and Safety of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate: A Technical Guide for Drug Development Professionals

For researchers and scientists at the forefront of drug discovery, the strategic incorporation of halogenated aromatic moieties is a powerful tool in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the versatile building blocks available, Methyl 2-(2-bromo-3,5-difluorophenyl)acetate stands out as a key intermediate for accessing novel chemical entities. This guide provides an in-depth technical overview of its material safety, handling protocols, and synthetic considerations, designed to empower drug development professionals in its safe and effective utilization.

Compound Profile and Physicochemical Properties

| Property | Inferred Value/Information | Source/Basis |

| Molecular Formula | C₉H₇BrF₂O₂ | PubChem |

| Molecular Weight | 265.05 g/mol | Inferred from Molecular Formula |

| Appearance | Likely a colorless to pale-yellow liquid or low-melting solid | Analogy with similar phenylacetates |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have low water solubility. | General properties of similar organic esters[1] |

| Boiling Point | Not established; likely to be elevated due to halogenation. | --- |

| Density | Expected to be denser than water. | Analogy with similar brominated compounds |

Hazard Identification and Risk Assessment

Based on the safety data for analogous compounds, this compound should be handled as a hazardous substance. The primary concerns are skin and eye irritation, and potential toxicity if ingested or inhaled.

GHS Hazard Classification (Inferred) :

-

Skin Irritation/Corrosion: Category 2 (Causes skin irritation)[2][3]

-

Eye Irritation/Damage: Category 2A (Causes serious eye irritation)[2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[2][4]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed) is a possibility based on some analogues.[1]

Causality of Hazards : The electrophilic nature of the carbon atom attached to the bromine, and the overall reactivity of the molecule, contribute to its irritant properties. Upon absorption, halogenated aromatic compounds can interfere with various biological processes, leading to toxicity.[5]

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any work with this compound. The following handling procedures and PPE are mandatory to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: The laboratory should be well-ventilated.

Personal Protective Equipment (PPE)

The following diagram illustrates the minimum required PPE for handling this compound.

Caption: Essential Personal Protective Equipment for handling this compound.

Experimental Protocols: Synthesis and Work-up

The following is a generalized, plausible protocol for the synthesis of this compound via Fischer esterification of the corresponding carboxylic acid.

Synthesis of this compound

Reaction Scheme:

2-(2-bromo-3,5-difluorophenyl)acetic acid + Methanol --(H₂SO₄ catalyst, Reflux)--> this compound + Water

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromo-3,5-difluorophenyl)acetic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS), typically 2-4 hours.

-

Quenching: After completion, cool the reaction mixture to room temperature.

-

Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product may be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][7]

Self-Validating System for the Protocol

-

Reaction Monitoring: The progress of the reaction should be monitored to ensure complete conversion and to avoid the formation of by-products.

-

pH Check: During the aqueous work-up, the pH of the aqueous layer should be checked after the bicarbonate wash to ensure complete neutralization of the acid catalyst.

-

Purity Analysis: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability and Reactivity

-

Stability: This compound is expected to be stable under normal laboratory conditions (room temperature, protected from light).[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Emergency Procedures

Spill Management

The logical workflow for managing a spill is outlined below:

Caption: Step-by-step workflow for the safe management of a spill.

In the event of a spill, immediately evacuate the area and alert others.[8][9][10] Before re-entering, don the appropriate PPE.[10][11] Contain the spill using an inert absorbent material like vermiculite or sand.[10][12] Carefully collect the absorbed material into a sealable container and label it as hazardous waste. Decontaminate the spill area with a suitable solvent, followed by soap and water. All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[12]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Toxicological and Ecotoxicological Considerations

Toxicology

While specific toxicological data for this compound is lacking, halogenated aromatic compounds as a class can exhibit a range of toxic effects.[5] Long-term exposure to some brominated compounds has been associated with adverse health effects.[5] It is prudent to assume that this compound may have long-term health effects and to minimize exposure accordingly. Some halogenated phenols have been shown to be toxic to aquatic organisms.[13][14][15]

Ecotoxicity

Brominated aromatic compounds can be persistent in the environment and may bioaccumulate.[16][17][18][19] Therefore, this compound should not be released into the environment. All waste materials should be collected and disposed of as hazardous chemical waste.

Role in Drug Discovery

Halogenation is a key strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. The bromine atom in this compound can serve as a handle for further functionalization, for example, through cross-coupling reactions. The difluoro-substitution pattern can modulate the pKa of adjacent functional groups and influence binding interactions with biological targets. The incorporation of fluorine is a well-established strategy in modern drug design to improve a compound's pharmacological profile.[20][21][22]

References

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC - NIH. (2009, February 5). Retrieved from [Link]

-

Brominated flame retardants: their potential impacts and routes into the environment. (2006, December 1). Retrieved from [Link]

-

A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants | Environmental Science & Technology - ACS Publications. (2019, November 4). Retrieved from [Link]

-

CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29). Retrieved from [Link]

-

ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024, December 18). Retrieved from [Link]

-

[Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.). Retrieved from [Link]

-

Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Retrieved from [Link]

-

Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. (2013, June 18). Retrieved from [Link]

-

Hazardous substances: Emergency response - University of Auckland. (2025, August 15). Retrieved from [Link]

-

Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

Chemical Emergency Procedures. (n.d.). Retrieved from [Link]

-

Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates - MDPI. (2022, October 21). Retrieved from [Link]

-

Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC. (n.d.). Retrieved from [Link]

-

Acute toxicity of halogenated phenols: Combining DFT and QSAR studies - ResearchGate. (2025, August 7). Retrieved from [Link]

-

MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. (2024, September 18). Retrieved from [Link]

-

A QSAR Study of the Acute Toxicity of Halogenated Phenols - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate (C9H7BrF2O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

methyl 2-(2-acetylphenyl)acetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]

-

Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed. (2025, July 18). Retrieved from [Link]

-

Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.cn [capotchem.cn]

- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]

- 10. ut.edu [ut.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. safety.charlotte.edu [safety.charlotte.edu]

- 13. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. emerald.com [emerald.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. All news - ECHA [echa.europa.eu]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"Methyl 2-(2-bromo-3,5-difluorophenyl)acetate" as a building block for APIs

Technical Whitepaper: Strategic Utilization of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in API Synthesis

Executive Summary

This compound (CAS: 877265-22-6) represents a high-value "ortho-functionalized" building block in modern medicinal chemistry.[1] Its structural uniqueness lies in the synergistic combination of a labile ester handle, an atomically precise bromine activation site, and a 3,5-difluoro substitution pattern. This specific fluorination motif serves as a metabolic blockade, protecting the aromatic ring from oxidative degradation (P450 metabolism) while modulating lipophilicity (LogP).

This guide delineates the technical utility of this molecule, focusing on its role as a linchpin precursor for 4,6-difluorooxindole and 4,6-difluoroindole scaffolds—privileged structures in the development of kinase inhibitors (e.g., CDK4/6, IDO1) and CRTH2 antagonists.

Part 1: Structural Analysis & Pharmacophore Properties[1]

The molecule acts as a bifunctional electrophile/nucleophile precursor. Its utility is defined by three reactive zones:

| Reactive Zone | Chemical Feature | Strategic Utility in Drug Design |

| Zone A | Methyl Ester | Precursor for amides, alcohols, or acids.[1] Serves as the "anchor" for cyclization. |

| Zone B | Ortho-Bromine | High-reactivity handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Enables intramolecular ring closure. |

| Zone C | 3,5-Difluoro Motif | Bioisosteric replacement for hydrogen.[1] Blocks metabolic "soft spots" and increases potency via electronic modulation. |

The "Ortho-Effect" Advantage

Unlike para- or meta-substituted analogs, the ortho-bromo position relative to the acetate side chain pre-organizes the molecule for intramolecular cyclization.[1] This steric compression favors the formation of fused bicyclic systems (oxindoles/indoles) over intermolecular polymerization.

Part 2: Divergent Synthetic Pathways (Visualization)

The following diagram illustrates the divergent utility of the building block, mapping its transformation into three distinct API scaffold classes.

Figure 1: Divergent synthesis map showing the primary high-value scaffolds accessible from the core building block.[1]

Part 3: Critical Workflow – Synthesis of 4,6-Difluorooxindole

The most potent application of this building block is the synthesis of 4,6-difluorooxindole. This scaffold is notoriously difficult to synthesize via direct fluorination of oxindole but is trivial to access via this building block using an Intramolecular Buchwald-Hartwig Amidation .

Mechanism of Action

-

Amidation: The ester is converted to a primary amide.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

-

Amine Coordination: The pendant amide nitrogen coordinates to the Palladium center.

-

Reductive Elimination: The C-N bond forms, closing the ring and regenerating the catalyst.

Detailed Experimental Protocol

Step 1: Conversion to 2-(2-bromo-3,5-difluorophenyl)acetamide

-

Reagents: this compound (1.0 eq), 7N Ammonia in Methanol (10.0 eq).

-

Conditions: Sealed tube, 60°C, 12 hours.

-

Workup: Concentrate in vacuo. The product usually precipitates as a white solid. Wash with cold diethyl ether.

-

Checkpoint: Monitor disappearance of ester carbonyl (approx. 1740 cm⁻¹) and appearance of amide carbonyl (approx. 1680 cm⁻¹) via IR or TLC.

Step 2: Palladium-Catalyzed Cyclization

-

Substrate: 2-(2-bromo-3,5-difluorophenyl)acetamide (1.0 eq).

-

Catalyst System: Pd(OAc)₂ (2-5 mol%) + Xantphos (5-7 mol%).[1]

-

Why Xantphos? Its wide bite angle favors reductive elimination in forming the 5-membered lactam ring.[1]

-

-

Base: Cs₂CO₃ (1.5 eq).

-

Why Cesium? The "Cesium Effect" improves solubility in organic solvents and assists in deprotonation of the amide.

-

-

Solvent: 1,4-Dioxane (anhydrous), degassed.

-

Temperature: 100°C, 4-6 hours under Argon atmosphere.

Self-Validating QC Parameters:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ protons (approx. 7.5 ppm) and the appearance of a singlet NH lactam proton (approx. 10.5 ppm).

-

¹⁹F NMR: The chemical shifts of the fluorines will shift slightly upfield due to the electron-donating nature of the new nitrogen ring system compared to the bromine.[1]

Part 4: Case Study – Application in Kinase Inhibitor Design

Context: Kinase inhibitors often fail in Phase II clinical trials due to poor metabolic stability. The "fluorine scan" is a standard medicinal chemistry tactic where hydrogens are replaced with fluorine to block metabolic hot spots.

The Solution: Using this compound allows for the construction of a 4,6-difluorooxindole core.[1]

-

Metabolic Stability: The fluorine at position 4 blocks hydroxylation at a typically electron-rich site.[1]

-

Binding Affinity: The fluorine at position 6 often engages in multipolar interactions with the hinge region of kinases (e.g., CDK4/6 or SYK).

Pathway Visualization:

Figure 2: Mechanistic flow of the Buchwald-Hartwig cyclization to the bioactive core.[1]

Part 5: Safety & Handling

-

Lachrymator Potential: Like many

-halo esters, this compound can be a mild lachrymator and skin irritant.[1] All operations involving the open container must be performed in a fume hood. -

Thermal Stability: The C-Br bond is stable up to approx. 150°C, but the ester can hydrolyze if stored in humid conditions.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Incompatibility: Avoid strong nucleophiles (e.g., hydroxides) unless hydrolysis is the intended reaction.

References

-

Synthesis of Fluorinated Oxindoles via Pd-Catalysis

-

CRTH2 Antagonists Patent

-

Fluorine in Medicinal Chemistry

- Safety Data Sheet (Generic Alpha-Bromo Ester)

Sources

Reactivity Profile of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate

An In-depth Technical Guide:

Introduction

Methyl 2-(2-bromo-3,5-difluorophenyl)acetate is a versatile synthetic intermediate of significant interest to the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring three distinct reactive centers, provides a powerful platform for molecular diversification. This guide offers a comprehensive analysis of its reactivity, grounded in established chemical principles and supported by practical, field-proven protocols.

The molecule's utility stems from the orthogonal reactivity of its key functional groups:

-

The Aryl Bromide: A prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Methyl Ester: Susceptible to a range of classical transformations, including hydrolysis, reduction, and amidation, allowing for modification of the acetate side chain.

-

The Difluorophenyl Ring: The two fluorine atoms act as potent electron-withdrawing groups, modulating the reactivity of the entire molecule and offering potential, albeit more challenging, sites for nucleophilic aromatic substitution.

This document will explore each of these reactive domains, providing not only the "how" but, more critically, the "why" behind synthetic strategies, thereby equipping researchers with the knowledge to effectively harness this potent building block.

Caption: Key reactive centers of this compound.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The carbon-bromine bond is the most versatile reaction site on the molecule. Its susceptibility to oxidative addition by palladium(0) complexes is the gateway to a vast array of powerful bond-forming reactions. The electron-withdrawing nature of the ortho- and para-fluorine atoms further activates the C-Br bond towards this initial catalytic step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and organic electronics. The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[1] The final step, reductive elimination, expels the newly formed biaryl product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 2-(2-(4-methylphenyl)-3,5-difluorophenyl)acetate

-

Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[2]

-

Reaction: Heat the mixture at 80-90°C and monitor by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[2][3]

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Reagents/Conditions | Rationale / Notes |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ can be used directly. Others require a phosphine ligand. |

| Ligand | PPh₃, SPhos, XPhos | Ligand choice influences reaction efficiency, especially for challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to form the more nucleophilic boronate.[1] |

| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are common; water is often added to help dissolve the base. |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming aryl-nitrogen bonds, a critical linkage in countless drug molecules.[4] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.

Mechanistic Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[4][5] The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos), which promote the crucial reductive elimination step and prevent catalyst decomposition.[6]

Experimental Protocol: Synthesis of Methyl 2-(2-(phenylamino)-3,5-difluorophenyl)acetate

-

Vessel Preparation: In a glovebox or under an inert atmosphere, charge a vial with sodium tert-butoxide (1.4 eq).

-

Catalyst/Ligand Premixing: In a separate vial, dissolve the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 8 mol%) in an anhydrous, degassed solvent like toluene or dioxane.[6]

-

Reagent Addition: To the base-containing vial, add the catalyst solution, followed by this compound (1.0 eq) and aniline (1.2 eq).

-

Reaction: Seal the vial and heat to 100-110°C with vigorous stirring. Monitor the reaction for completion (typically 4-24 hours).

-

Workup: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Transformations of the Methyl Ester Functionality

The methyl ester group provides a secondary handle for diversification, allowing for straightforward modifications of the molecule's polarity, solubility, and hydrogen bonding potential.

Hydrolysis to Carboxylic Acid (Saponification)

The most fundamental transformation of the ester is its hydrolysis to the corresponding carboxylic acid. This is most commonly achieved under basic conditions, a process known as saponification.[7]

Mechanistic Insight: The reaction is a nucleophilic acyl substitution. A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as the leaving group. A final, rapid acid-base reaction between the newly formed carboxylic acid and the methoxide base drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.

Experimental Protocol: Synthesis of 2-(2-bromo-3,5-difluorophenyl)acetic acid

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5 - 2.0 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Workup & Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent (e.g., ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

-

Extraction: Extract the resulting carboxylic acid product with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, which may be further purified by recrystallization.

Reactivity of the Difluorophenyl Ring

The two fluorine atoms on the phenyl ring are not merely spectators. Their strong inductive electron-withdrawing effect is a key determinant of the molecule's overall reactivity.

-

Activation of the C-Br Bond: The fluorine atoms increase the electrophilicity of the carbon atom bonded to bromine, making the C-Br bond more susceptible to the initial oxidative addition step in palladium-catalyzed cross-coupling reactions. This often leads to faster reaction times and milder conditions compared to non-fluorinated analogues.

-

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for metal-catalyzed reactions, direct nucleophilic substitution on the ring is also a theoretical possibility. In SNAr reactions, fluoride is generally a better leaving group than bromide.[8] However, SNAr typically requires strong activation from an ortho or para electron-withdrawing group (like a nitro group) relative to the leaving group.[9] For this substrate, displacing one of the fluorine atoms would require harsh conditions (a very strong nucleophile and high temperatures) and is a much less favorable pathway than reactions at the C-Br site.

Summary

This compound is a trifunctional building block with a well-defined and predictable reactivity profile. The aryl bromide serves as the primary locus for diversification via a host of robust palladium-catalyzed cross-coupling reactions. The methyl ester allows for secondary modifications through standard organic transformations. Finally, the difluoro substitution pattern electronically activates the molecule for its primary role as a cross-coupling partner. A thorough understanding of these principles allows the synthetic chemist to strategically and efficiently incorporate this valuable scaffold into complex target molecules.

References

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. [Link]

-

Ichikawa, J., et al. (2003). Nucleophilic Substitution of a-Bromo-a,a-difluoroallyl Derivatives in the Presence of Palladium Catalysts. Journal of the Chinese Chemical Society. [Link]

-

Jarrahi, A., et al. (2022). Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates. PMC. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Mustafa, S., et al. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry. [Link]

-

ResearchGate. (2019). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

-

Organic Synthesis. (Date not available). Buchwald-Hartwig Coupling. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

PubChem. (Date not available). Methyl 2-bromo-2-(3,5-difluorophenyl)acetate. [Link]

-

Organic Chemistry Portal. (Date not available). Suzuki Coupling. [Link]

-

Cho, Y. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

-

University of Calgary. (Date not available). Ch20: Hydrolysis of Esters. [Link]

-

ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

-

Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

-

ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. [Link]

-

SciSpace. (2016). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

A Technical Guide to Determining the Solubility of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate for Pharmaceutical Research and Development

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate. Given the absence of extensive public data on this specific compound, this document emphasizes robust experimental methodologies and the scientific principles that govern the solubility of related halogenated phenylacetates.

Introduction to this compound and its Significance

This compound is a halogenated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the halogen substituents, including altered lipophilicity, metabolic stability, and binding interactions. The solubility of this compound is a critical parameter that influences its bioavailability, formulation, and potential applications.[1][2] A thorough understanding of its solubility in various solvent systems is a prerequisite for its advancement in any research and development pipeline.

Foundational Principles of Solubility

Solubility is defined as the thermodynamic equilibrium between a solid compound and its saturated solution.[1][2] For a given solid, this equilibrium is a function of the solvent and temperature. In early drug discovery, kinetic solubility assays are often employed for high-throughput screening, where precipitation of a compound from a stock solution is measured.[1][3] However, for later-stage development, determining the thermodynamic solubility is crucial as it represents a fundamental physicochemical property of the active pharmaceutical ingredient (API).[1][3]

Predicting the Solubility of this compound

In the absence of experimental data, a preliminary assessment of solubility can be made by examining the structure of this compound.

-

The Phenyl Ring and Halogenation: The presence of a phenyl ring suggests a degree of hydrophobicity. The bromine and fluorine atoms further increase the lipophilicity of the molecule.

-

The Methyl Ester Group: The methyl ester group introduces a polar component to the molecule, which may allow for some solubility in polar organic solvents.

-

Overall Polarity: The combination of a nonpolar aromatic ring and a polar ester group suggests that this compound is likely to be sparingly soluble in water and more soluble in organic solvents. The solubility in a given organic solvent will depend on the balance of polarity and the potential for hydrogen bonding.[4]

Experimental Determination of Thermodynamic Solubility

A reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[2][5] This "excess solid" method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).[2]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[1] This can be accomplished by:

-

Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.

-

Filtration: Use a syringe filter with a chemically compatible membrane (e.g., PTFE) to remove the solid particles. It is critical to ensure that the filter does not absorb the solute.

-

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Selection of Solvents

The choice of solvents is critical for building a comprehensive solubility profile. A range of solvents with varying polarities should be selected.

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8, pH 7.4 | To assess solubility under conditions relevant to the gastrointestinal tract and blood.[3] |

| Alcohols | Methanol, Ethanol, Isopropanol | Common polar protic solvents used in synthesis and formulation.[6] |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents.[6] |

| Esters | Ethyl Acetate | A common solvent in organic synthesis and purification.[6][7] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Nonpolar aprotic solvents.[6] |

| Apolar Solvents | Hexane, Heptane | To determine solubility in highly nonpolar environments. |

| Amphiprotic Solvents | Dimethyl Sulfoxide (DMSO) | A common solvent for initial stock solutions in biological screening. |

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the safety precautions for similar compounds should be strictly followed.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[8][9] Avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[8][10]

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility of this compound. By following the outlined experimental protocols and considering the underlying scientific principles, researchers can generate the critical data necessary to advance the development of this compound for its intended applications. The shake-flask method, coupled with a robust analytical technique like HPLC, remains the gold standard for obtaining accurate and reliable thermodynamic solubility data.

References

- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- MSDS of Methyl 2-(4-bromo-2,5-difluorophenyl)acetate. (2024, September 18).

- AK Scientific, Inc. Safety Data Sheet. (n.d.).

- 3 - Organic Syntheses Procedure. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).

- Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. (n.d.).

- Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. (2025, August 10).

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

Methodological & Application

Buchwald-Hartwig amination of "Methyl 2-(2-bromo-3,5-difluorophenyl)acetate"

Application Note: Buchwald-Hartwig Amination of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate [1]

Executive Summary

This guide details the protocol for the Palladium-catalyzed C–N cross-coupling of This compound (referred to herein as Substrate-Br ).[1]

This transformation presents a "Perfect Storm" of chemoselective challenges:

-

Steric Hindrance: The reaction site (C2) is ortho-substituted by a bulky acetate group.[1]

-

C-H Acidity: The benzylic protons (

-to-ester) are highly acidic due to the electron-deficient 3,5-difluorophenyl ring.[1] This creates a high risk of metal-enolate formation, which can poison the catalyst or lead to Claisen condensation side-products.[1] -

Base Sensitivity: The methyl ester is susceptible to hydrolysis or transesterification.

Success Strategy: We utilize Generation 4 (G4) Buchwald Precatalysts to enable rapid oxidative addition at lower temperatures, combined with weak inorganic bases (Cs₂CO₃ or K₃PO₄) to mitigate enolization and ester hydrolysis.[1]

Substrate Analysis & Mechanistic Challenges

The Substrate

The "Acidity Trap"

The primary failure mode for this reaction is not the coupling itself, but the deprotonation of the

-

Path A (Desired): Base deprotonates the Pd-bound amine

Reductive Elimination -

Path B (Parasitic): Base deprotonates the benzylic carbon

Enolate formation

Diagram 1: Chemoselectivity & Failure Modes

Caption: Mechanistic bifurcation showing the competition between productive amination (Center) and destructive enolization (Right).

Experimental Design & Optimization

Ligand Selection

Due to the ortho-substitution, monodentate biaryl phosphine ligands are required.[1]

-

Primary Amines (Anilines/Alkyl): Use BrettPhos .[1][2] It provides the necessary steric bulk to prevent catalyst deactivation while accommodating the substrate's hindrance.

-

Secondary Amines: Use RuPhos .[3] It is specifically tuned for secondary amines and resists

-hydride elimination.[1]

Catalyst Source

Recommendation: BrettPhos Pd G4 (or RuPhos Pd G4).[1]

-

Why? Traditional Pd(OAc)₂ requires reduction to Pd(0), often using the amine or phosphine, which is unreliable with acidic substrates. G4 precatalysts activate immediately upon exposure to mild base, ensuring 1:1 Ligand:Pd stoichiometry and preventing induction periods where side reactions occur.

Base & Solvent

-

Base: Cs₂CO₃ (Cesium Carbonate) .[1]

-

Rationale: It is strong enough to deprotonate the Pd-bound amine but has low solubility in non-polar solvents, creating a "heterogeneous buffer" effect that keeps the solution-phase basicity low.[1] This protects the ester and the

-protons.

-

-

Solvent: Toluene (Anhydrous).[1][2]

-

Rationale: Non-polar solvents suppress the ionization of the

-proton. Polar aprotic solvents (DMF, DMSO) should be avoided as they increase the basicity of carbonate, leading to rapid enolization.

-

Detailed Protocol

Materials Table

| Component | Role | Equiv. | Conc. | Notes |

| Substrate-Br | Electrophile | 1.00 | 0.2 M | Limiting reagent.[1] |

| Amine | Nucleophile | 1.20 | - | If HCl salt, add +1.0 eq Base.[1] |

| BrettPhos Pd G4 | Catalyst | 0.02 | 2 mol% | For primary amines. Use RuPhos Pd G4 for secondary. |

| Cs₂CO₃ | Base | 2.00 | - | Must be finely ground and anhydrous.[1] |

| Toluene | Solvent | - | - | Anhydrous, degassed (Sparged with Ar/N₂).[1][2] |

Step-by-Step Procedure

Step 1: Reactor Preparation

-

Oven-dry a 20 mL reaction vial (or Schlenk tube) and a magnetic stir bar.

-

Allow to cool under a stream of Argon or Nitrogen.

Step 2: Reagent Addition (Glovebox or Schlenk Line) [1]

-

Add BrettPhos Pd G4 (2 mol%) and Cs₂CO₃ (2.0 equiv) to the vial.

-

Note: If the amine is a solid, add it here.[2]

-

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (3 cycles).

Step 3: Solvent & Substrate Addition [1]

-

Add anhydrous Toluene via syringe.

-

Add Substrate-Br (1.0 equiv) via syringe.[1]

-

Liquid Amine: If the amine is liquid, add it last via syringe.

-

-

Critical Step: Stir vigorously at room temperature for 2 minutes to ensure catalyst dispersion before heating.

Step 4: Reaction

-

Place the vial in a pre-heated block at 80°C .

-

Temp Control: Do not exceed 100°C. Higher temperatures favor enolization.

-

-

Stir vigorously (800-1000 RPM). The insolubility of Cs₂CO₃ requires high agitation for mass transfer.

-

Monitor by LCMS at 2 hours.

-

Target: >95% conversion of bromide.

-

Step 5: Workup

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow

Caption: Standard operational workflow for G4-catalyzed amination.

Troubleshooting Guide

| Observation | Diagnosis | Solution |

| Low Conversion (<10%) | Catalyst poisoning or inactive catalyst.[1] | Ensure Toluene is strictly anhydrous/degassed. Switch to BrettPhos Pd G4 if using in situ generation. |

| Substrate Consumed, No Product | Enolization/Polymerization. | Lower temperature to 65°C . Increase catalyst loading to 4 mol% to outcompete side reactions. |

| Ester Hydrolysis (Acid formed) | Wet base or solvent.[1] | Use fresh, anhydrous Cs₂CO₃. Add 3Å Molecular Sieves to the reaction. |

| Debromination (Ar-H formed) | Ensure Toluene is used (not alcohols).[1] If amine is secondary, ensure RuPhos is used.[2] |

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides.

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Amino Acids and Peptides." Journal of the American Chemical Society (Provides context on ester tolerance in coupling, though Cu-based, principles of base selection apply).

-

[1]

-

-

Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflet to Nitroaromatics." Journal of the American Chemical Society (Demonstrates BrettPhos utility for electron-deficient systems).[1]

-

[1]

-

Sources

The Strategic Utility of Methyl 2-(2-bromo-3,5-difluorophenyl)acetate in CNS Drug Discovery: Application Notes and Protocols

Introduction: The Rationale for Fluorination and Ortho-Bromination in CNS Drug Intermediates

In the intricate landscape of central nervous system (CNS) drug discovery, the design and synthesis of novel molecular entities with precisely tuned properties are paramount for achieving therapeutic efficacy. The strategic incorporation of fluorine atoms and a bromine handle on an aromatic scaffold, as seen in Methyl 2-(2-bromo-3,5-difluorophenyl)acetate , provides medicinal chemists with a versatile and highly valuable building block. The difluoro substitution pattern can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins within the CNS.[1] The ortho-bromo group serves as a key functional handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing this intermediate in the synthesis of potential CNS-active compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₉HⲇBrF₂O₂ | N/A |

| Molecular Weight | 265.05 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Storage | Sealed in dry, room temperature |

Note: Experimental values may vary slightly. It is recommended to obtain a certificate of analysis for the specific lot being used.

Core Applications in CNS Drug Intermediate Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo-3,5-difluorophenyl moiety of this compound is primed for participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability, functional group tolerance, and broad scope in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

A. Suzuki-Miyaura Coupling for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl structures that are prevalent in many CNS drugs.[3] The reaction of this compound with various aryl or heteroaryl boronic acids or esters can generate a diverse library of substituted phenylacetate derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

-

Solvent: The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction at an appropriate temperature.

B. Buchwald-Hartwig Amination for the Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines and their derivatives.[4][5] This is particularly relevant in CNS drug discovery, as the arylamine motif is a key pharmacophore in many neuroleptic and antidepressant medications.[6][7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP, 1-5 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Self-Validating System:

The progress of both Suzuki-Miyaura and Buchwald-Hartwig reactions should be monitored by a reliable analytical technique such as TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (for Suzuki coupling) or a spot with a different retention time (for Buchwald-Hartwig amination) validates the progress of the reaction. Final product characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure and purity.

Visualization of Synthetic Pathways

The following diagrams illustrate the pivotal role of this compound in accessing diverse chemical scaffolds relevant to CNS drug discovery.

Caption: Key cross-coupling reactions utilizing the title compound.

Potential Applications in CNS Drug Scaffolds

While direct synthesis of a marketed CNS drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in various classes of CNS-active compounds. The application of the protocols described above can lead to intermediates for:

-

Anticonvulsants: Phenylacetic acid derivatives are precursors to a number of anticonvulsant drugs.[8][9][10] The difluoro substitution can modulate the pharmacokinetic properties to enhance brain penetration and metabolic stability.

-

Neuroleptic Agents: The arylamine structures accessible through Buchwald-Hartwig amination are common in antipsychotic medications.[6][7] The fluorine atoms can influence receptor binding affinity and selectivity.

-

Selective Androgen Receptor Modulators (SARMs) with Potential CNS Effects: Although primarily targeting androgen receptors, some SARMs have demonstrated effects on the CNS. The synthesis of certain SARMs involves fluorinated phenyl derivatives.[1][4][5]

Caption: Potential applications in CNS drug scaffold synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and the reagents used in the described protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed intermediate that offers significant advantages for the synthesis of complex molecules in CNS drug discovery. Its difluorinated phenyl ring provides a means to fine-tune critical drug-like properties, while the ortho-bromo substituent serves as a versatile handle for key bond-forming reactions. The protocols outlined in this application note for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the synthesis of novel CNS drug candidates. The adaptability of this building block makes it a valuable asset in the ongoing quest for more effective and safer treatments for neurological and psychiatric disorders.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2022, January 18). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

Siddiqui, N., et al. (n.d.). Current Research on Antiepileptic Compounds. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-difluorobenzene.

-

ResearchGate. (2025, August 5). Design and synthesis of fluorinated RXR modulators. Retrieved from [Link]

-

IndiaMART. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives. Retrieved from [Link]

-

Bhasin, S., & Jasuja, R. (n.d.). Selective androgen receptor modulators as function promoting therapies. SciSpace. Retrieved from [Link]

- Google Patents. (n.d.). Fluorophenyl pyrazol compounds.

-

Univerzita Pardubice. (2023, September 15). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

-

Longdom Publishing. (2023, October 12). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Retrieved from [Link]

-

Frontiers. (2025, September 26). Selective androgen receptor modulators: a critical appraisal. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

-

Bentham Science. (n.d.). Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones. Retrieved from [Link]

-

Wikipedia. (n.d.). Antipsychotic. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline. Retrieved from [Link]

-

F1000Research. (2014, March 21). as leads for non-CNS targets. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.

-

National Institutes of Health. (n.d.). 5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Retrieved from [Link]

-

PubMed. (2016, July 15). Nucleophilic Difluoromethylation Using (Bromodifluoromethyl)trimethylsilane. Retrieved from [Link]

-

European Patent Office. (2025, May 28). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS. Retrieved from [Link]

-

Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, February 21). Neuroleptic Medications. Retrieved from [Link]

-

MDPI. (2025, April 24). Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects. Retrieved from [Link]

-

MDPI. (2025, January 1). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Retrieved from [Link]

-

Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]

-

UNIS Vienna. (2024, March 5). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. Retrieved from [Link]

-

Semantic Scholar. (2025, August 6). Mechanism of Action of Atypical Antipsychotic Drugs and the Neurobiology of Schizophrenia. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. inventivapharma.com [inventivapharma.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f | MDPI [mdpi.com]

- 5. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]